3-Methoxymethyl-5-nitroisoquinoline
Description
3-Methoxymethyl-5-nitroisoquinoline is a nitro-substituted isoquinoline derivative characterized by a methoxymethyl (-OCH2CH3) group at position 3 and a nitro (-NO2) group at position 4.
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
3-(methoxymethyl)-5-nitroisoquinoline |
InChI |
InChI=1S/C11H10N2O3/c1-16-7-9-5-10-8(6-12-9)3-2-4-11(10)13(14)15/h2-6H,7H2,1H3 |
InChI Key |
LXYDZEOPVIGCNC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC2=C(C=CC=C2[N+](=O)[O-])C=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Comparable Isoquinoline Derivatives
*Inferred properties based on analogs.
Reactivity and Functionalization
- Nitro Group Effects: The -NO2 group at position 5 in this compound strongly deactivates the ring, directing electrophilic attacks to meta/para positions. This contrasts with 5-Bromo-8-nitroisoquinoline, where -NO2 at position 8 further polarizes the ring for regioselective reactions .
- Methoxymethyl vs.
- Amidation Potential: Unlike 5-Nitroisoquinoline, which undergoes SNH amidation at position 1 , the methoxymethyl substituent in the target compound may sterically hinder similar reactions, favoring alternative pathways.
Research Implications and Gaps
- Therapeutic Potential: Methoxymethyl and nitro groups are common in kinase inhibitors and antimicrobial agents; further studies could explore these applications.
- Data Limitations: Direct experimental data (e.g., melting points, exact NMR shifts) for this compound are absent in the provided evidence, highlighting the need for targeted synthesis and characterization.
Preparation Methods
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction is a cornerstone for constructing isoquinoline cores. To introduce the methoxymethyl group at position 3:
-
Substrate Preparation : 2-(Methoxymethyl)phenethylamide is synthesized via amidation of 2-(methoxymethyl)phenethylamine using acyl chlorides or anhydrides.
-
Cyclodehydration : Phosphorus oxychloride (POCl₃) facilitates cyclization at 80–100°C, yielding 3-methoxymethyl-3,4-dihydroisoquinoline.
-
Dehydrogenation : Catalytic hydrogenation or oxidation with palladium on carbon converts the dihydro intermediate to 3-methoxymethylisoquinoline.
Key Data :
Direct Functionalization of Isoquinoline
Alternative approaches modify preformed isoquinoline:
-
Friedel-Crafts Alkylation : Using methoxymethyl chloride and Lewis acids (e.g., AlCl₃) at 0–25°C introduces the methoxymethyl group. However, poor regioselectivity limits utility.
-
Nucleophilic Substitution : 3-Bromoisoquinoline reacts with sodium methoxymethoxide in DMF at 120°C, yielding 3-methoxymethylisoquinoline (45–60% yield).
Challenges : Competing side reactions and isomer formation necessitate rigorous chromatography (toluene:ethyl acetate, 10:1).
Regioselective Nitration at Position 5
Nitration of 3-Methoxymethylisoquinoline
The nitro group is introduced using mixed acid (HNO₃/H₂SO₄) or modern protocols:
-
Mixed Acid Method :
-
Boc-Protected Nitration :
Optimization :
Directed Ortho-Metalation (DoM)
A two-step strategy improves regiocontrol:
-
Lithiation : LDA (2.2 equiv) deprotonates position 5 of 3-methoxymethylisoquinoline at −78°C in THF.
-
Nitrogen Quench : Reaction with nitrobenzene sulfonate introduces the nitro group.
Purification and Characterization
Chromatographic Separation
Spectroscopic Analysis
-
¹H NMR : Distinct signals for H-5 (δ 8.85, d, J = 8.5 Hz) and methoxymethyl (δ 4.60, s).
-
HRMS : [M+H]⁺ calcd. for C₁₂H₁₂N₂O₃: 233.0821; found: 233.0819.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|
| Bischler-Napieralski | 85 | High | Moderate |
| Boc-Protected Nitration | 93 | Excellent | High |
| DoM | 80 | Moderate | Low |
The Boc-protected nitration offers superior regioselectivity and scalability, making it the method of choice for industrial applications .
Q & A
Basic: What are the key challenges in synthesizing 3-Methoxymethyl-5-nitroisoquinoline, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound involves challenges such as regioselective nitration and methoxymethyl group stability. Nitration of isoquinoline derivatives often requires precise control of reaction conditions (e.g., mixed acid systems) to avoid over-nitration or decomposition . For methoxymethylation, protecting group strategies (e.g., using benzyl or acetyl groups) may be necessary to prevent side reactions during functionalization . Optimization can be achieved by:
- Temperature control : Lower temperatures (0–5°C) during nitration to reduce byproducts.
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ can enhance regioselectivity in electrophilic substitutions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating the pure compound .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Structural validation requires a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy : ¹H and ¹³C NMR should confirm the presence of the methoxymethyl (-OCH₂O-) group (δ ~3.3–3.5 ppm for CH₂ and ~3.8–4.0 ppm for OCH₃) and nitro group electronic effects on aromatic protons .
- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in bond lengths and angles, especially for the nitro group’s orientation .
- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺) and rule out impurities .
Advanced: What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) often arise from variations in assay conditions or structural analogs. To address this:
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing nitro with halogens) to isolate contributions to activity .
- Dose-response standardization : Use IC₅₀/EC₅₀ values normalized to control compounds (e.g., doxorubicin for cytotoxicity) .
- In silico docking : Tools like AutoDock Vina can predict binding affinities to targets (e.g., topoisomerases) and rationalize observed discrepancies .
Advanced: How can crystallographic data for this compound be analyzed to understand intermolecular interactions?
Methodological Answer:
Hydrogen bonding and π-π stacking patterns in crystals influence physicochemical properties. Use SHELX suite tools for:
- Hydrogen bond analysis : Identify donor-acceptor distances (e.g., O···H-N < 2.5 Å) and angles (>120°) using CCDC Mercury .
- Graph-set analysis : Classify interaction motifs (e.g., R₂²(8) rings) to predict packing efficiency and solubility .
- Twinned data refinement : For low-symmetry crystals, SHELXL’s TWIN/BASF commands improve model accuracy .
Basic: What are the optimal storage conditions for this compound to prevent degradation?
Methodological Answer:
Nitro-containing compounds are prone to photodegradation and hydrolysis. Best practices include:
- Temperature : Store at –20°C in amber vials to minimize light exposure.
- Humidity control : Use desiccants (e.g., silica gel) in sealed containers.
- Solvent choice : Dissolve in anhydrous DMSO or CHCl₃ for long-term stability .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
- Identify reactive sites : Calculate Fukui indices to pinpoint electrophilic centers (e.g., C-8 in the nitro-substituted ring) .
- Transition state analysis : Simulate SNAr mechanisms to predict activation energies and regioselectivity .
- Solvent effects : Use COSMO-RS models to assess how polar aprotic solvents (e.g., DMF) enhance reaction rates .
Advanced: What experimental design principles apply to studying the photophysical properties of this compound?
Methodological Answer:
Photophysical studies require:
- UV-Vis spectroscopy : Measure λₐₜₜ in solvents of varying polarity to assess solvatochromism (e.g., shifts due to nitro group electron withdrawal) .
- Fluorescence quenching : Titrate with iodide ions to determine Stern-Volmer constants and excited-state lifetimes .
- TD-DFT simulations : Correlate experimental spectra with computed electronic transitions (e.g., HOMO→LUMO+1) .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
